N-Formylmethionine

Description

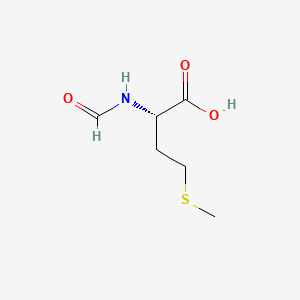

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSHNKNPOHWEZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863357 | |

| Record name | N-Formylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Formylmethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Formyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4289-98-9 | |

| Record name | N-Formylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Formylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS9357B4XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Formyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Initiator: An In-Depth Technical Guide to the Discovery and History of N-Formylmethionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylmethionine (fMet) is a modified amino acid that plays a pivotal role in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. Its discovery in the 1960s was a landmark achievement in molecular biology, unraveling a fundamental difference between prokaryotic and eukaryotic translation. Beyond its canonical role in protein synthesis, fMet has emerged as a key molecule in innate immunity, acting as a potent chemoattractant for phagocytic cells. More recently, a novel function for fMet has been uncovered as a degradation signal (N-degron) in both bacteria and eukaryotes, highlighting its multifaceted involvement in cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies that have shaped our understanding of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this fascinating molecule and its therapeutic potential.

The Discovery and Early History of this compound

The journey to understanding the unique role of this compound in protein synthesis began with observations of the N-terminal amino acids of bacterial proteins.

The N-Terminus Puzzle

In the early 1960s, studies on the amino acid composition of proteins from Escherichia coli revealed a non-random distribution of N-terminal residues. This led to the hypothesis that a specific mechanism must initiate protein synthesis.

The Breakthrough: Discovery of N-Formylmethionyl-tRNA

The seminal discovery came in 1964 when Kjeld Marcker and Frederick Sanger identified a peculiar methionyl-tRNA species in E. coli that carried a formyl group on its amino group, which they named N-formyl-methionyl-sRNA (now known as fMet-tRNAfMet).[1][2][3] They astutely proposed that this blocked amino group would prevent its incorporation into the growing polypeptide chain, making it an ideal candidate for the initiating amino acid.[1]

Confirmation as the Initiator

This hypothesis was swiftly confirmed in 1966 through the elegant in vitro experiments conducted by John M. Adams and Mario R. Capecchi.[4][5] They demonstrated that N-formylmethionyl-tRNA was indeed the initiator of protein synthesis in an E. coli cell-free system.[4][5] Their work, along with further studies, solidified the understanding that protein synthesis in bacteria starts with fMet.[6][7][8][9]

The Central Role of fMet in Protein Synthesis Initiation

This compound is exclusively used for the initiation of protein synthesis in prokaryotes and organelles of endosymbiotic origin, a process that is distinct from that in the cytosol of eukaryotes.

The Formylation Reaction

The formylation of methionine occurs after it has been attached to its specific initiator tRNA (tRNAfMet) by methionyl-tRNA synthetase. The enzyme methionyl-tRNA formyltransferase then catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate to the amino group of the methionyl moiety.

Initiation Complex Formation

The fMet-tRNAfMet is specifically recognized by initiation factor 2 (IF2) and delivered to the P-site of the 30S ribosomal subunit, where it binds to the AUG start codon on the mRNA. This forms the 30S initiation complex, a crucial step in setting the correct reading frame for translation.

Post-Translational Modification: Deformylation and Excision

Following initiation, the N-terminal formyl group is often removed by the enzyme peptide deformylase. Subsequently, the methionine residue itself can be cleaved off by methionine aminopeptidase, depending on the nature of the adjacent amino acid.

Key Experimental Protocols

The elucidation of the role of this compound was made possible by the development of sophisticated in vitro biochemical assays.

In Vitro Protein Synthesis Initiation with fMet-tRNA

This protocol, adapted from early studies, allows for the recapitulation of protein synthesis initiation in a controlled environment.

Materials:

-

S-30 extract from E. coli (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation factors)

-

mRNA template (e.g., viral RNA or synthetic polynucleotides)

-

ATP and GTP (energy source)

-

A mixture of 20 amino acids

-

35S-labeled Methionine or 3H-labeled formyl group donor (for detection)

-

N10-formyltetrahydrofolate (formyl group donor)

-

Reaction buffer (containing Tris-HCl, MgCl2, NH4Cl, and a reducing agent like DTT)

Methodology:

-

Preparation of fMet-tRNAfMet: Incubate S-30 extract with tRNA, methionine, ATP, and N10-formyltetrahydrofolate to generate fMet-tRNAfMet. Radiolabeling can be incorporated at this stage.

-

Initiation Complex Formation: Combine the prepared fMet-tRNAfMet with the 30S ribosomal subunits, mRNA template, and initiation factors (IF1, IF2, IF3) in the reaction buffer.

-

70S Ribosome Assembly: Add 50S ribosomal subunits to the mixture to allow the formation of the 70S initiation complex.

-

Analysis: The incorporation of radiolabeled fMet into polypeptides can be measured by trichloroacetic acid (TCA) precipitation followed by scintillation counting. The formation of the initiation complex can be analyzed by techniques like sucrose (B13894) gradient centrifugation or filter binding assays.

Ribosome Filter Binding Assay for fMet-tRNA

This assay is used to measure the binding of fMet-tRNAfMet to ribosomes in the presence of a specific mRNA codon.

Materials:

-

Purified 70S ribosomes from E. coli

-

Radiolabeled fMet-tRNAfMet

-

Synthetic mRNA trinucleotide (e.g., AUG)

-

Binding buffer (containing Tris-HCl, MgCl2, KCl)

-

Nitrocellulose filters

Methodology:

-

Binding Reaction: Incubate ribosomes, radiolabeled fMet-tRNAfMet, and the mRNA trinucleotide in the binding buffer at the appropriate temperature (e.g., 24°C).

-

Filtration: Pass the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.

-

Washing: Wash the filter with cold binding buffer to remove any non-specifically bound tRNA.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of fMet-tRNAfMet bound to the ribosomes.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the interactions and enzymatic activities involving this compound.

| Ligand | Receptor | Binding Affinity (Kd or EC50) | Reference |

| N-formyl-Met-Leu-Phe (fMLF) | Human FPR1 | ~1 nM (Kd) | [10] |

| N-formyl-Met-Leu-Phe (fMLF) | Human FPR2 | ~430 nM (Kd) | [10] |

| N-formyl-Met-Ile-Phe-Leu (fMIFL) | Human FPR1 | ≤ 5 x 10-10 M | [11] |

| N-formyl-Met-Ile-Val-Ile-Leu (fMIVIL) | Human FPR2 | 89 nM (EC50) | [10] |

| Table 1: Binding Affinities of N-formyl Peptides to Formyl Peptide Receptors (FPRs). |

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Organism | Reference |

| Methionyl-tRNA Formyltransferase | Met-tRNAfMet | 2.5 µM | 1.8 s-1 | 7.2 x 105 | E. coli | [7] |

| Peptide Deformylase | fMet-Ala-Ser | 1.4 mM | 25 s-1 | 1.8 x 104 | E. coli | [12] |

| Peptide Deformylase | fMet-Ala-Ser | 2.1 mM | 0.2 s-1 | 95 | Human | [1] |

| Table 2: Kinetic Parameters of Enzymes Involved in fMet Metabolism. |

Signaling Pathways Involving this compound

Beyond its role in protein synthesis, this compound is a key player in two significant signaling pathways.

Innate Immune Response via Formyl Peptide Receptors (FPRs)

N-formyl peptides, released by bacteria or from damaged mitochondria, are potent chemoattractants for leukocytes, particularly neutrophils. This response is mediated by a family of G protein-coupled receptors (GPCRs) called Formyl Peptide Receptors (FPRs).

Caption: FPR1 signaling pathway in innate immune cells.

The fMet/N-Degron Pathway: A Signal for Protein Degradation

Recently, a novel role for N-terminal fMet as a degradation signal (N-degron) has been identified in both bacteria and eukaryotes. This pathway, termed the fMet/N-degron pathway, targets proteins for degradation, playing a role in protein quality control.

Caption: Eukaryotic fMet/N-degron pathway for protein degradation.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures used to study this compound.

Workflow for In Vitro Protein Synthesis Initiation Assay

Caption: Workflow for in vitro protein synthesis initiation.

Workflow for Characterizing the fMet/N-degron Pathway

Caption: Workflow for studying the fMet/N-degron pathway.

Conclusion and Future Directions

The discovery of this compound revolutionized our understanding of protein synthesis and provided a key piece of evidence for the endosymbiotic theory of mitochondrial and chloroplast origin. The subsequent elucidation of its role in innate immunity has opened up new avenues for the development of therapeutics targeting inflammatory and infectious diseases. The more recent discovery of the fMet/N-degron pathway adds another layer of complexity to the functions of this modified amino acid, with implications for protein quality control and cellular homeostasis.

Future research will likely focus on further dissecting the intricate signaling networks regulated by fMet and its receptors, exploring the full extent of the fMet/N-degron pathway in various physiological and pathological contexts, and leveraging this knowledge to design novel diagnostic and therapeutic strategies. The ongoing exploration of this compound continues to be a vibrant and exciting area of biomedical research.

References

- 1. Kinetic parameters for human polypeptide defo - Various - BNID 104974 [bionumbers.hms.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Induced fit of a peptide loop of methionyl-tRNA formyltransferase triggered by the initiator tRNA substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. N-terminal methionine excision of proteins creates tertiary destabilizing N-degrons of the Arg/N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 10. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural variation and inhibitor binding in polypeptide deformylase from four different bacterial species - PMC [pmc.ncbi.nlm.nih.gov]

N-Formylmethionine as a Damage-Associated Molecular Pattern (DAMP): A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of N-formylmethionine (fMet) as a critical damage-associated molecular pattern (DAMP). Originating from bacteria and mitochondria, fMet peptides are potent activators of the innate immune system, primarily through their interaction with formyl peptide receptors (FPRs). This document details the molecular recognition of fMet, the intricate signaling pathways initiated upon receptor engagement, and the subsequent cellular responses that orchestrate inflammation. Furthermore, this guide offers comprehensive, step-by-step experimental protocols for studying fMet-mediated effects, quantitative data on receptor-ligand interactions, and visual representations of key biological processes to support researchers, scientists, and drug development professionals in this field.

Introduction: this compound as a Primordial Signal of Danger

The innate immune system has evolved to recognize conserved molecular structures associated with pathogens, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules released from damaged cells, termed damage-associated molecular patterns (DAMPs).[1][2] this compound (fMet) is a unique molecule that functions as both a PAMP and a DAMP.[3] Protein synthesis in bacteria and mitochondria is initiated with fMet, a feature not present in eukaryotic cytosolic protein synthesis.[4] Consequently, the release of fMet-containing peptides from bacteria during infection or from mitochondria following tissue injury serves as a potent "eat me" signal to the innate immune system.[4][5]

These formylated peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) called formyl peptide receptors (FPRs), which are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[1][6][7] In humans, three FPRs have been identified: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[6] This guide will primarily focus on FPR1, the high-affinity receptor for many fMet peptides, and its role in orchestrating the inflammatory response.[8]

Molecular Recognition: The Formyl Peptide Receptor Family

The interaction between fMet-containing peptides and FPRs is the initial critical step in the inflammatory cascade. The affinity of these interactions is a key determinant of the subsequent biological response.

Formyl Peptide Receptors (FPRs)

FPRs are members of the seven-transmembrane G protein-coupled receptor superfamily.[1] They are characterized by their ability to bind N-formylated peptides.[6]

-

FPR1: Exhibits high affinity for a wide range of N-formylated peptides, including the archetypal bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).[8]

-

FPR2/ALX: Is a more promiscuous receptor, binding to a broader array of ligands, including some formylated peptides (with generally lower affinity than FPR1), as well as non-formylated peptides and lipid mediators like lipoxin A4.[1][9]

-

FPR3: The least characterized member of the family, its physiological role remains largely unclear.[10]

Ligand Binding and Affinity

The binding of fMet peptides to FPR1 is a high-affinity interaction, with dissociation constants (Kd) typically in the nanomolar range. The N-formyl group on the methionine residue is a critical determinant for high-affinity binding to FPR1.[9] The subsequent amino acid sequence of the peptide also influences binding affinity and receptor activation.

Table 1: Binding Affinities (Kd) of N-Formyl Peptides to Human FPR1 and FPR2

| Ligand | Receptor | Binding Affinity (Kd) (nM) | Reference(s) |

| fMLF | FPR1 | ~1 | [8] |

| fMLF | FPR2 | ~430 | [1][11] |

| fMLFK | FPR2 | - | [12] |

| fMLFIK | FPR2 | - | [12] |

Note: A dash (-) indicates that the precise Kd value was not specified in the provided search results, though the references indicate these peptides are more potent agonists for FPR2 than fMLF.

Signaling Pathways: From Receptor to Cellular Response

Upon binding of an fMet-containing peptide, FPR1 undergoes a conformational change that triggers a cascade of intracellular signaling events, culminating in a variety of cellular responses critical for innate immunity.

G-Protein Coupling and Dissociation

FPR1 is coupled to heterotrimeric G proteins of the Gi family. Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi subunit from the Gβγ dimer. Both the activated Gαi and the liberated Gβγ subunits act as second messengers, initiating downstream signaling cascades.

Key Downstream Signaling Cascades

The dissociation of the G-protein subunits activates multiple downstream signaling pathways that work in concert to elicit a cellular response.

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are members of the MAPK family. This activation can occur through both G-protein-dependent and β-arrestin-mediated pathways.

-

Nuclear Factor-kappa B (NF-κB) Pathway: fMet peptides can induce the activation of the transcription factor NF-κB. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Cellular Responses to this compound

The activation of FPR1 by fMet peptides triggers a range of pro-inflammatory cellular responses in innate immune cells, particularly neutrophils.

Chemotaxis

One of the most prominent responses to fMet peptides is chemotaxis, the directed migration of cells along a chemical gradient. Neutrophils are exquisitely sensitive to fMet gradients and will rapidly migrate towards the source of these peptides, a crucial step in reaching sites of infection or injury.

Degranulation and Superoxide (B77818) Production

Upon arrival at the inflammatory site, neutrophils are activated to release the contents of their granules, which contain a cocktail of antimicrobial proteins and proteases. They also activate the NADPH oxidase complex to produce a "respiratory burst" of superoxide anions and other reactive oxygen species (ROS), which are highly microbicidal.

Cytokine and Chemokine Release

fMet peptides stimulate monocytes and macrophages to produce and release a variety of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8). These cytokines amplify the inflammatory response by recruiting and activating additional immune cells.

Table 2: Effective Concentrations (EC50) of Formylated Peptides for Neutrophil Activation

| Peptide | Cellular Response | EC50 (nM) | Reference(s) |

| fMLF | Superoxide Production | ~20 | [6] |

| fMLF | Chemotaxis (mouse neutrophils) | ~5000 (low affinity) | [5] |

| RE-04-001 | Superoxide Production | ~1 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound as a DAMP.

In Vitro Assays

This assay measures the directed migration of neutrophils towards a chemoattractant.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Chemotaxis Chamber Setup:

-

Add the desired concentration of fMet peptide (e.g., fMLF at 10 nM) or control medium to the lower wells of a 24-well plate.

-

Place a Transwell insert with a polycarbonate membrane (e.g., 3 µm pore size) into each well.

-

-

Cell Addition: Add 100 µL of the neutrophil suspension to the top of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

Quantification:

-

Remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.

-

This assay measures the amount of a specific cytokine released by monocytes in response to fMet peptide stimulation.

Protocol:

-

Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood by density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence or using magnetic beads.

-

Cell Culture: Plate the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete culture medium (e.g., RPMI with 10% FBS) and allow them to adhere overnight.

-

Stimulation:

-

Replace the culture medium with fresh medium containing the desired concentration of fMLF (e.g., 100 nM) or a control (e.g., LPS as a positive control, medium alone as a negative control).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours.

-

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

-

ELISA:

-

Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-8).

-

Follow the manufacturer's instructions to coat the ELISA plate with the capture antibody, add the collected supernatants and standards, add the detection antibody, and develop the colorimetric reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

This assay measures the activation of the NF-κB signaling pathway in a monocytic cell line (e.g., THP-1) using a luciferase reporter system.

Protocol:

-

Cell Culture: Culture THP-1 cells that have been stably transfected with an NF-κB luciferase reporter construct.

-

Cell Seeding: Seed the THP-1 reporter cells into a 96-well plate at a density of 25,000 cells per well.

-

Stimulation:

-

Treat the cells with various concentrations of fMLF or a known NF-κB activator (e.g., TNF-α or LPS) as a positive control.

-

Include an unstimulated control.

-

Incubate the plate at 37°C for 5-6 hours.

-

-

Luciferase Assay:

-

Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.

-

Incubate at room temperature for approximately 15 minutes to allow for cell lysis and the luciferase reaction to occur.

-

Measure the luminescence using a luminometer.

-

Express the results as fold induction over the unstimulated control.

-

In Vivo Model

This model assesses the in vivo inflammatory response to fMet peptides by measuring leukocyte recruitment into the peritoneal cavity. While zymosan is a commonly used irritant to induce peritonitis, fMet peptides can be used as a more specific stimulus to study FPR-mediated inflammation.

Protocol:

-

Animal Model: Use C57BL/6 mice (or other suitable strain).

-

fMet Preparation: Prepare a sterile solution of fMLF in saline at the desired concentration (e.g., 1 µM).

-

Intraperitoneal Injection:

-

Inject 0.5 mL of the fMLF solution or saline (as a vehicle control) into the peritoneal cavity of each mouse using a 27-gauge needle.

-

-

Peritoneal Lavage:

-

At a specific time point after injection (e.g., 4 hours), euthanize the mice.

-

Expose the peritoneal cavity and inject 5 mL of sterile PBS.

-

Gently massage the abdomen and then aspirate the peritoneal fluid.

-

-

Cell Analysis:

-

Centrifuge the collected peritoneal fluid to pellet the cells.

-

Resuspend the cell pellet in a suitable buffer.

-

Determine the total number of leukocytes using a hemocytometer or an automated cell counter.

-

Perform a differential cell count (neutrophils, macrophages, etc.) by preparing a cytospin slide and staining with a Wright-Giemsa stain, or by using flow cytometry with specific cell surface markers.

-

Conclusion and Future Directions

This compound-containing peptides are fundamental danger signals that play a pivotal role in initiating and propagating the innate immune response. Their recognition by FPRs, particularly FPR1, on phagocytic leukocytes triggers a well-defined series of signaling events leading to potent pro-inflammatory cellular responses. The detailed understanding of these processes, facilitated by the experimental protocols outlined in this guide, is crucial for unraveling the complexities of both infectious and sterile inflammation.

The therapeutic potential of targeting the fMet-FPR axis is an active area of research. The development of specific FPR1 antagonists could offer novel therapeutic strategies for a range of inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, and sepsis.[14][15] Conversely, FPR1 agonists may have utility in boosting the immune response to infections.[12] Continued research in this area, utilizing the methodologies described herein, will be essential for translating our fundamental understanding of fMet as a DAMP into new and effective therapies.

References

- 1. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. olac.berkeley.edu [olac.berkeley.edu]

- 15. inotiv.com [inotiv.com]

The Pivotal Role of N-Formylmethionine in Mitochondrial Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Formylmethionine (fMet) serves as the universal initiating amino acid for protein synthesis within mitochondria, a vestige of their bacterial ancestry. This N-terminal modification is not merely a passive starting block but a critical determinant for the efficiency of mitochondrial translation, the assembly of oxidative phosphorylation (OXPHOS) complexes, and a key player in innate immunity. This technical guide provides an in-depth exploration of the function of fMet in mitochondrial translation, detailing the enzymatic machinery, quantitative aspects of the process, and its broader physiological implications. We present detailed experimental protocols for studying mitochondrial translation and visualize key pathways using the DOT language for Graphviz.

The Core Mechanism: this compound in Translation Initiation

Mitochondrial translation initiation mirrors its prokaryotic origins, utilizing a specialized initiator tRNA, tRNAfMet. The process begins with the charging of this tRNA with methionine by methionyl-tRNA synthetase. Subsequently, the formyl group is added to the methionyl-tRNAfMet by the enzyme methionyl-tRNA formyltransferase (MTFMT), utilizing 10-formyltetrahydrofolate as the formyl donor.[1] The resulting fMet-tRNAfMet is then recognized by the mitochondrial initiation factor 2 (mtIF2), which facilitates its binding to the small ribosomal subunit, thereby initiating the synthesis of the 13 essential proteins encoded by the mitochondrial DNA (mtDNA).[2][3]

The formylation of the initiator methionine is a crucial step for efficient translation initiation. The mitochondrial initiation factor 2 (mtIF2) exhibits a significantly higher affinity for fMet-tRNAfMet compared to its unformylated counterpart, Met-tRNAfMet.[4] This preferential binding ensures the correct initiator tRNA is delivered to the ribosome for the commencement of protein synthesis. While some studies suggest that mitochondrial translation can proceed without formylation, it is significantly less efficient and can lead to defects in the assembly of the OXPHOS complexes.[5]

Following translation, the N-terminal formyl group is often removed by the enzyme peptide deformylase (PDF).[6][7] This deformylation step is a critical part of the maturation of many mitochondrial proteins.

Quantitative Data on this compound-Mediated Translation

The efficiency and fidelity of mitochondrial translation initiation are underpinned by precise molecular interactions and enzymatic activities. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Organism/System | Value | Reference |

| Binding Affinity of mtIF2 for Initiator tRNA | Bovine mitochondria | ~25-fold greater affinity for fMet-tRNA vs. Met-tRNA | [8] |

| Bovine mitochondria | ~50-fold preference for fMet-tRNA over Met-tRNA in ribosome binding assay | [8] | |

| Ratio of Formylated to Unmodified N-termini of COX1 in assembled Complex IV | Human fibroblasts (Control) | ~350:1 | [9][10] |

| Human fibroblasts (MTFMT mutant) | ~4:1 | [9][10] |

Table 1: Quantitative Analysis of fMet in Mitochondrial Translation Initiation. This table highlights the strong preference of the mitochondrial translation machinery for the formylated initiator tRNA and the prevalence of N-terminal formylation in assembled protein complexes.

| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (s⁻¹µM⁻¹) | Reference |

| Human Peptide Deformylase (HsPDF) | fMAHA (mimics cytochrome c oxidase II N-terminus) | 0.83 ± 0.04 | 100 ± 10 | 0.0083 | [11] |

| fMTMH (mimics NADH dehydrogenase subunit V N-terminus) | 1.1 ± 0.1 | 120 ± 20 | 0.0092 | [11] | |

| fMAS (generic substrate) | 0.25 ± 0.02 | 150 ± 20 | 0.0017 | [11] | |

| Bovine Mitochondrial Methionyl-tRNA Formyltransferase (MTFmt) | E. coli Met-tRNAfMet | - | 1.2 | - | [8] |

| E. coli Met-tRNAmMet | - | 4.3 | - | [8] |

Table 2: Kinetic Parameters of Key Enzymes in fMet Metabolism. This table provides insights into the catalytic efficiency of human peptide deformylase with different mitochondrial peptide mimics and the substrate specificity of bovine mitochondrial methionyl-tRNA formyltransferase.

Experimental Protocols for Studying Mitochondrial Translation

A variety of sophisticated techniques are employed to investigate the role of this compound in mitochondrial translation. Below are detailed methodologies for key experiments.

In Vitro Reconstitution of Mitochondrial Translation Initiation

This assay allows for the detailed mechanistic study of the assembly of the mitochondrial translation initiation complex.[12][13][14][15][16]

Materials:

-

Purified mammalian mitochondrial ribosomes (55S)

-

Recombinant mitochondrial initiation factors (mtIF2 and mtIF3)

-

In vitro transcribed leaderless mRNA encoding a reporter protein (e.g., nanoLuciferase)

-

Aminoacylated and formylated initiator tRNA (fMet-tRNAfMet)

-

Translation buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT, 0.5 mM spermidine, 0.15 mM spermine)

-

GTP

Protocol:

-

Ribosome Preparation: Isolate mitochondria from a suitable source (e.g., pig liver) and purify 55S ribosomes by sucrose (B13894) gradient centrifugation.

-

Factor and tRNA Preparation: Express and purify recombinant mtIF2 and mtIF3. Prepare fMet-tRNAfMet by in vitro transcription of the tRNA gene, followed by aminoacylation with methionine and subsequent formylation using purified methionyl-tRNA formyltransferase.

-

Initiation Complex Assembly:

-

In a reaction tube, combine the translation buffer, GTP, mtIF2, mtIF3, and fMet-tRNAfMet.

-

Add the leaderless mRNA to the mixture.

-

Initiate the reaction by adding the purified 55S mitochondrial ribosomes.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Analysis: The formation of the initiation complex can be analyzed by methods such as sucrose gradient centrifugation followed by Northern blotting to detect the presence of mRNA and fMet-tRNAfMet in the 55S ribosome fraction, or by native gel electrophoresis.

Mitochondrial Ribosome Profiling (MitoRiboSeq)

MitoRiboSeq provides a genome-wide snapshot of mitochondrial translation at single-codon resolution, allowing for the identification of ribosome stalling and the assessment of translation efficiency.[13][17][18]

Materials:

-

Mammalian cells in culture

-

Lysis buffer (containing mitochondrial translation inhibitor, e.g., chloramphenicol)

-

RNase I or Micrococcal Nuclease

-

Sucrose gradient solutions

-

RNA extraction reagents

-

Reagents for library preparation for next-generation sequencing

Protocol:

-

Cell Lysis and Ribosome Footprinting:

-

Treat cultured cells with a mitochondrial translation inhibitor (e.g., chloramphenicol) to arrest ribosomes on the mRNA.

-

Lyse the cells in a buffer containing the inhibitor.

-

Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes, generating ribosome-protected fragments (footprints).

-

-

Mitoribosome Isolation:

-

Layer the nuclease-treated lysate onto a sucrose gradient (e.g., 10-50%).

-

Separate mitochondrial ribosomes from cytosolic ribosomes and other cellular components by ultracentrifugation.

-

Fractionate the gradient and identify the fractions containing the 55S mitoribosomes.

-

-

Footprint Extraction and Library Preparation:

-

Extract the RNA from the mitoribosome fractions.

-

Isolate the ribosome footprints (typically 25-35 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

-

Prepare a sequencing library from the isolated footprints, which involves adapter ligation, reverse transcription, and PCR amplification.

-

-

Sequencing and Data Analysis:

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to the mitochondrial genome to determine the positions of the ribosomes on the mitochondrial transcripts.

-

Analyze the data to identify regions of high ribosome occupancy, which can indicate sites of translational pausing or stalling.

-

Quantitative Mass Spectrometry of N-terminal Formylation

This method allows for the precise quantification of the ratio of formylated to non-formylated N-termini of specific mitochondrial proteins.[9][10][19][20][21]

Materials:

-

Isolated mitochondria or purified mitochondrial protein complexes

-

Proteases (e.g., trypsin, Arg-C)

-

Reagents for peptide labeling (e.g., stable isotope labeling)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Sample Preparation:

-

Isolate mitochondria or the protein complex of interest.

-

Perform in-gel or in-solution digestion of the proteins with a specific protease to generate peptides.

-

-

Peptide Analysis by LC-MS/MS:

-

Separate the resulting peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

Search the MS/MS spectra against a protein database to identify the peptides.

-

-

Quantification of N-terminal Formylation:

-

Specifically search for peptides corresponding to the N-terminus of the protein of interest, considering the mass shift associated with the formyl group (+28 Da).

-

Quantify the relative abundance of the formylated and non-formylated N-terminal peptides. This can be done using label-free quantification or by incorporating stable isotope-labeled standards.

-

For the example of COX1, a heavy isotope-labeled synthetic peptide corresponding to the N-terminus with and without the formyl group can be used as an internal standard for accurate quantification.[10]

-

Signaling Pathways and Physiological Implications

Beyond its role in protein synthesis, this compound, particularly in the form of released mitochondrial peptides, acts as a potent signaling molecule, primarily in the context of innate immunity.

N-Formyl Peptides as Damage-Associated Molecular Patterns (DAMPs)

When mitochondria are damaged, they can release their contents, including N-formylated peptides, into the cytoplasm and extracellular space. These peptides are recognized by the innate immune system as damage-associated molecular patterns (DAMPs), signaling cellular stress or injury.

Formyl Peptide Receptor (FPR) Signaling

N-formylated peptides are ligands for a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are primarily expressed on phagocytic leukocytes such as neutrophils and macrophages.[22][23][24][25][26][27][28] In humans, there are three main FPRs: FPR1, FPR2, and FPR3.

The binding of fMet-containing peptides to these receptors triggers a variety of downstream signaling cascades, leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[17][18][22]

FPR1 is a high-affinity receptor for many N-formyl peptides and plays a crucial role in the recruitment of neutrophils to sites of infection or injury.[17][27]

References

- 1. genecards.org [genecards.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. youtube.com [youtube.com]

- 4. Mitochondrial methionyl-tRNA transformylase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure and Activity of Human Mitochondrial Peptide Deformylase, a Novel Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian mitochondrial methionyl-tRNA transformylase from bovine liver. Purification, characterization, and gene structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assembly of the Mitochondrial Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reconstitution of mammalian mitochondrial translation system capable of correct initiation and long polypeptide synthesis from leaderless mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. [PDF] Reconstitution of mammalian mitochondrial translation system capable of correct initiation and long polypeptide synthesis from leaderless mRNA | Semantic Scholar [semanticscholar.org]

- 17. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 18. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

N-Formylmethionine and its significance in innate immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylmethionine (fMet) is a crucial molecule in the initiation of protein synthesis in bacteria and mitochondria. Its presence on peptides released from these sources serves as a potent danger signal to the innate immune system of higher organisms. These N-formylated peptides are recognized as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This recognition triggers a cascade of intracellular signaling events in immune cells, particularly neutrophils, leading to their activation and recruitment to sites of infection or injury. This guide provides a comprehensive overview of the role of this compound in innate immunity, detailing the structure and function of FPRs, the intricate signaling pathways they initiate, and standardized protocols for key experimental assays used to study these processes.

Introduction: The Significance of this compound

In most organisms, the synthesis of proteins is initiated with the amino acid methionine. However, in bacteria and eukaryotic organelles of bacterial origin, such as mitochondria, this initial methionine is chemically modified to this compound (fMet).[1] Consequently, proteins and peptides derived from bacteria or damaged mitochondria possess an N-terminal fMet residue, a feature largely absent in the cytosolic proteins of eukaryotes.[1][2] This fundamental biochemical difference forms the basis of a critical surveillance mechanism of the innate immune system.

The presence of N-formylated peptides in the extracellular space is interpreted by the host as a sign of bacterial invasion or tissue damage.[1][3] These peptides act as powerful chemoattractants, guiding phagocytic leukocytes like neutrophils and macrophages to the source of these molecules.[2][4] This process is a cornerstone of the acute inflammatory response, facilitating the rapid clearance of pathogens and cellular debris. The prototypical fMet-containing oligopeptide, this compound-leucyl-phenylalanine (fMLP), is extensively used in research to study these phenomena.[1]

Formyl Peptide Receptors (FPRs): The Gatekeepers of fMet Recognition

The biological effects of N-formylated peptides are mediated through a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5][6] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[5][6] These receptors are primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages, but have also been identified on various non-hematopoietic cells.[7][8]

-

FPR1: This is the high-affinity receptor for many N-formylated peptides, including fMLP.[9][10] It is considered the primary receptor responsible for mediating the potent chemoattractant and activating effects of bacterial peptides on neutrophils.[11][12]

-

FPR2/ALX: This receptor is more promiscuous, binding to a wider array of ligands, including some N-formylated peptides (with lower affinity than FPR1), as well as non-formylated peptides, and lipid mediators like lipoxin A4.[6][13] This promiscuity allows FPR2/ALX to be involved in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways.[13]

-

FPR3: The function of FPR3 is the least characterized of the family. It does not bind fMLP with high affinity but has been shown to be activated by other specific ligands.[14][15]

The binding of N-formylated peptides to these receptors initiates a cascade of intracellular signaling events that are critical for the orchestration of the innate immune response.

Quantitative Data: Ligand Binding Affinities and Effective Concentrations

The interaction between formylated peptides and their receptors, and the subsequent cellular responses, are concentration-dependent. The following tables summarize key quantitative data for the interaction of the well-characterized agonist fMLP with FPRs and its effects on neutrophil functions.

Table 1: Binding Affinities (Kd) of fMLP for Human Formyl Peptide Receptors

| Receptor | Ligand | Binding Affinity (Kd) | Reference |

| FPR1 | fMLP | ~1 nM (high affinity), ~25-180 nM (low affinity) | [16] |

| FPR2/ALX | fMLP | ~430 nM (low affinity) | [4] |

| FPR3 | fMLP | Poor binder | [14][15] |

Table 2: Half-Maximal Effective Concentrations (EC50) of fMLP for Various Human Neutrophil Functions

| Neutrophil Function | EC50 of fMLP | Reference |

| Chemotaxis | ~0.07 - 10 nM | [16][17] |

| Calcium Mobilization | ~10 pM - 26 nM | [11][18] |

| ROS Production | ~13 - 50 nM | [16][19] |

| CD11b Upregulation | ~5 nM | [19] |

| CD62L Shedding | ~8 nM | [19] |

| CD66b Upregulation | ~6 nM | [19] |

| CD63 Upregulation (Degranulation) | ~19 nM | [19] |

Signaling Pathways Activated by this compound

Upon binding of an N-formylated peptide like fMLP, FPR1 undergoes a conformational change that activates heterotrimeric G proteins, primarily of the Gi family.[11] This activation leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling cascades.[11]

Key Signaling Modules:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[5][20] DAG, along with the elevated calcium, activates protein kinase C (PKC).[20]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation also leads to the stimulation of the MAPK cascades, including ERK1/2, p38, and JNK.[7][20]

These signaling pathways converge to orchestrate a variety of cellular responses in neutrophils, including:

-

Chemotaxis: The directed migration of neutrophils towards the source of N-formylated peptides. This process is heavily dependent on the PI3K pathway and the subsequent remodeling of the actin cytoskeleton.[11]

-

Reactive Oxygen Species (ROS) Production: The assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane, leading to the "respiratory burst" and the generation of microbicidal ROS.[16][21] This is a critical mechanism for killing engulfed pathogens.

-

Degranulation: The release of antimicrobial proteins and proteases from intracellular granules.[11]

-

Cytokine and Chemokine Release: The synthesis and secretion of inflammatory mediators that amplify the immune response and recruit other immune cells.[17]

Experimental Protocols for Studying this compound-Mediated Responses

The following sections provide detailed protocols for key in vitro assays used to investigate the effects of this compound and its analogs on neutrophil function.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant gradient.

Materials:

-

Isolated human neutrophils

-

Assay medium (e.g., HBSS with Ca2+/Mg2+)

-

Chemoattractant (e.g., fMLP, 100 nM)[5]

-

Transwell inserts with 3-5 µm pore size polycarbonate membranes

-

24-well plates

-

Methanol (B129727) for fixation

-

Diff-Quik or similar stain

-

Light microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation or red blood cell lysis).

-

Cell Preparation: Wash the isolated neutrophils and resuspend them in assay medium at a concentration of 2 x 10^6 cells/mL. Ensure cell viability is >95% as determined by Trypan Blue exclusion.

-

Assay Setup: a. Add 600 µL of assay medium containing the desired concentration of chemoattractant (e.g., 100 nM fMLP) to the lower wells of a 24-well plate.[5] Use medium without chemoattractant as a negative control. b. Place the Transwell inserts into the wells. c. Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

Quantification of Migration: a. After incubation, carefully remove the Transwell inserts. b. Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab. c. Fix the membrane by immersing the insert in methanol for 1 minute. d. Stain the migrated cells on the lower surface of the membrane using a Diff-Quik staining kit. e. Allow the membrane to air dry, then carefully excise it with a scalpel and mount it on a glass slide. f. Count the number of migrated cells in several high-power fields (e.g., 400x magnification) using a light microscope. g. Calculate the average number of migrated cells per field for each condition.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA-based)

This assay measures the intracellular production of ROS in neutrophils upon stimulation.

Materials:

-

Isolated human neutrophils

-

Assay buffer (e.g., RPMI 1640 or PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Stimulant (e.g., fMLP, 100 nM)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils as described in section 4.1.

-

Cell Preparation: Resuspend neutrophils in assay buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Dye Loading: a. Prepare a working solution of DCFH-DA at a final concentration of 5–10 µM in the assay buffer.[1] b. Add the DCFH-DA working solution to the cell suspension and incubate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells and wash twice with assay buffer to remove any extracellular DCFH-DA.

-

Stimulation and Measurement: a. Resuspend the stained cells in pre-warmed assay buffer and aliquot into a 96-well plate. b. Add the stimulant (e.g., 100 nM fMLP) to the appropriate wells.[13] Use buffer alone as a negative control. c. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. d. Measure the fluorescence intensity kinetically over a period of 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: a. Subtract the background fluorescence of unstimulated cells from all readings. b. The increase in fluorescence intensity over time is proportional to the rate of ROS production.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Materials:

-

Isolated human neutrophils or a cell line expressing the FPR of interest

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Stimulant (e.g., fMLP)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Preparation: a. Isolate neutrophils or culture the cell line to an appropriate density. b. For adherent cells, seed them in a 96-well black-walled, clear-bottom plate the day before the assay. For suspension cells like neutrophils, they can be used directly after isolation.

-

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. b. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Calcium Measurement: a. Place the plate in a fluorescence plate reader capable of kinetic reading and automated injection. b. Set the instrument to measure fluorescence at the appropriate wavelengths for Fluo-4 (excitation ~494 nm, emission ~516 nm). c. Record a stable baseline fluorescence for 10-20 seconds. d. Program the injector to add the stimulant (e.g., fMLP) to the wells. e. Continue to measure the fluorescence kinetically for at least 60-120 seconds to capture the peak response.

-

Data Analysis: a. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. b. For dose-response experiments, plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Cytokine Release Assay

This assay quantifies the release of cytokines from neutrophils after stimulation.

Materials:

-

Isolated human neutrophils

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Stimulant (e.g., fMLP, 100 nM)

-

96-well cell culture plate

-

ELISA kit or multiplex bead-based assay for the cytokine of interest (e.g., IL-8)

Procedure:

-

Cell Seeding: a. Isolate neutrophils as described in section 4.1. b. Resuspend the cells in culture medium at a concentration of 1-2 x 10^6 cells/mL. c. Seed 200 µL of the cell suspension into each well of a 96-well plate.

-

Stimulation: a. Add the stimulant (e.g., 100 nM fMLP) to the wells.[3] Use medium alone as a negative control. b. Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific cytokine being measured.

-

Supernatant Collection: a. After incubation, centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet.

-

Cytokine Quantification: a. Measure the concentration of the cytokine in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions. b. Briefly, for an ELISA, this involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate to generate a colorimetric signal that is proportional to the amount of cytokine present.

Conclusion and Future Directions

This compound and the peptides containing it are fundamental players in the initiation and propagation of the innate immune response. The recognition of these molecules by Formyl Peptide Receptors on immune cells, particularly neutrophils, triggers a sophisticated network of signaling pathways that culminate in a potent pro-inflammatory and microbicidal response. A thorough understanding of these interactions and the downstream cellular functions is crucial for the development of novel therapeutic strategies for a wide range of inflammatory and infectious diseases.

Future research in this field will likely focus on several key areas:

-

FPR Ligand Diversity and Biased Agonism: Further characterization of the vast array of endogenous and exogenous ligands for FPRs and how different ligands can bias the signaling output to favor specific cellular responses.

-

FPRs in Disease: Elucidating the precise roles of FPRs in the pathophysiology of various diseases, including autoimmune disorders, neuroinflammatory conditions, and cancer.

-

Therapeutic Targeting of FPRs: The development of specific agonists and antagonists for FPRs holds significant promise for modulating the inflammatory response. For example, FPR1 antagonists could be beneficial in mitigating excessive inflammation, while specific FPR2 agonists might promote the resolution of inflammation.

The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted role of this compound and its receptors in health and disease.

References

- 1. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 9. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 15. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neutrophil chemotaxis, phagocytosis, and generation of reaction oxygen species show a hierarchy of responsiveness to increasing concentrations of N-formyl-Met-Leu-Phe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. FPR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 20. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Evolutionary Origin of N-Formylmethionine Initiation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The initiation of protein synthesis is a fundamental biological process with distinct mechanisms across the domains of life. In bacteria, as well as in the eukaryotic organelles—mitochondria and chloroplasts—translation begins with a specialized amino acid, N-Formylmethionine (fMet).[1][2] This contrasts sharply with the initiation mechanism in the cytoplasm of eukaryotes and in archaea, which utilize a standard methionine. This distinction is not a mere biochemical curiosity; it is a profound evolutionary marker that provides compelling evidence for the endosymbiotic theory of organellar origin and offers insights into the nature of the Last Universal Common Ancestor (LUCA). The fMet initiation system's unique components, including the methionyl-tRNA formyltransferase (MTF) and the specific recognition by initiation factor IF2, represent a fascinating case of molecular adaptation.[3] Furthermore, the release of fMet-containing peptides by bacteria and damaged mitochondria triggers innate immune responses in vertebrates, highlighting its significance as a molecular signature of damage or invasion.[1] This guide provides a comprehensive overview of the core machinery, evolutionary divergence, and experimental investigation of the fMet initiation pathway.

The Core Machinery of fMet-tRNA^(fMet) Synthesis and Utilization

The canonical initiation of translation in bacteria requires the precise assembly of the 30S ribosomal subunit, messenger RNA (mRNA), initiation factors (IFs), and the initiator tRNA, fMet-tRNA^(fMet).[4][5] This process ensures the correct reading frame is established for the synthesis of the polypeptide chain.

Key Molecular Components

-

Initiator tRNA (tRNA^(fMet)) : Bacteria possess a distinct initiator tRNA that differs structurally from the elongator tRNA for methionine (tRNA^(Met)). Key features of tRNA^(fMet) include a C1:A72 mismatch in the acceptor stem, which is a crucial identity element for formylation, and a series of three G-C base pairs in the anticodon stem that facilitate binding to the ribosomal P-site.[3]

-

Methionyl-tRNA Synthetase (MetRS) : This enzyme is responsible for charging both the initiator (tRNA^(fMet)) and elongator (tRNA^(Met)) tRNAs with methionine.

-

Methionyl-tRNA Formyltransferase (MTF) : Following aminoacylation, MTF catalyzes the pivotal step of transferring a formyl group from 10-formyltetrahydrofolate to the amino group of the methionine attached to tRNA^(fMet).[2][6] This modification is exclusive to the initiator Met-tRNA^(fMet).

-

Initiation Factor 2 (IF2) : This GTPase plays a central role in selecting the initiator tRNA.[3] The formyl group on fMet-tRNA^(fMet) acts as a positive determinant for binding to IF2 and a negative determinant for binding to the elongation factor Tu (EF-Tu), effectively channeling the initiator tRNA into the initiation pathway.[3] IF2, in its GTP-bound state, facilitates the binding of fMet-tRNA^(fMet) to the 30S initiation complex.[7]

Signaling and Logical Pathways

The synthesis of fMet-tRNA^(fMet) is a sequential process, ensuring that only the correct, modified initiator tRNA is delivered to the ribosome.

The subsequent delivery of fMet-tRNA^(fMet) to the ribosome is a tightly regulated process involving the coordinated action of initiation factors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]

- 3. IF2 and unique features of initiator tRNAfMet help establish the translational reading frame - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial translation - Wikipedia [en.wikipedia.org]

- 5. Initiation of mRNA translation in bacteria: structural and dynamic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionyl-tRNA formyltransferase utilizes 10-formyldihydrofolate as an alternative substrate and impacts antifolate drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ribosome‐bound initiation factor 2 recruits initiator tRNA to the 30S initiation complex | EMBO Reports [link.springer.com]

N-Formylmethionine (fMet) as a Biomarker for Bacterial Infections: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Formylmethionine (fMet) is the initiating amino acid in bacterial protein synthesis, a feature distinct from the cytosolic protein synthesis in eukaryotes.[1][2] This fundamental difference allows the host's innate immune system to recognize fMet-containing peptides as "danger signals" or Pathogen-Associated Molecular Patterns (PAMPs), indicating a bacterial invasion.[1][3] Circulating fMet and its derivatives can be detected and quantified in patient samples, offering a direct and sensitive method for identifying bacterial infections. This guide provides an in-depth overview of the biological basis of fMet as a biomarker, detailed protocols for its detection, a summary of its clinical performance, and the signaling pathways it triggers.

Biological Rationale: fMet and Innate Immunity

The utility of fMet as a biomarker is rooted in its specific recognition by the host's innate immune system.

-

Origin: In bacteria, the methionyl-tRNA destined for initiation is enzymatically formylated, ensuring that virtually all nascent proteins begin with fMet.[1][4] This residue is often cleaved post-translationally, but during infection, bacterial lysis and secretion release a significant amount of fMet-containing peptides into the host circulation.

-

Host Recognition: The host immune system has evolved a highly specific surveillance mechanism for these peptides through a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5][6] In humans, there are three key members:

-

FPR1: The high-affinity receptor for fMet peptides, primarily expressed on phagocytic leukocytes like neutrophils and macrophages.[5][6][7]

-

FPR2 (ALX/FPRL1): A lower-affinity receptor that binds a wider range of ligands, including fMet peptides and anti-inflammatory molecules.[5][8]

-

FPR3: The least characterized of the family.[5]

-

The FPR1 Signaling Pathway

Activation of FPR1 on neutrophils by fMet-peptides initiates a potent pro-inflammatory cascade designed to locate and eliminate the bacterial threat.

Upon ligand binding, FPR1 activates associated heterotrimeric G-proteins, causing the Gα and Gβγ subunits to dissociate.[6] These subunits trigger multiple downstream effector pathways:

-

Phospholipase C (PLC) Activation: The G-protein subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, inducing a rapid release of stored Ca²⁺ into the cytoplasm.[3]

-

PKC and MAPK Activation: The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC) and subsequently the Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, p38, and JNK).[5][8]

-

PI3K Pathway: The Gβγ subunit can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and chemotaxis.[6][8]

This signaling culminates in key neutrophil effector functions:

-

Chemotaxis: Directed migration towards the source of fMet peptides.

-

Degranulation: Release of antimicrobial proteins from granules.

-

Respiratory Burst: Production of reactive oxygen species (ROS) via NADPH oxidase activation.[6][9]

-

Phagocytosis: Engulfment and destruction of bacteria.[6]

Methodologies for fMet Detection

Several analytical methods can be employed to quantify fMet in biological samples such as plasma and serum.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying fMet levels.[7][9] The assay typically uses a pan-fMet-specific antibody that recognizes the N-terminal formyl group, independent of the adjacent amino acid sequence.[10][11]

Generalized Protocol (Sandwich ELISA):

-

Coating: A 96-well microplate is pre-coated with a monoclonal capture antibody specific for fMet.

-

Sample Addition: Standards and biological samples (e.g., plasma, serum) are added to the wells. Any fMet present is bound by the immobilized antibody.

-

Washing: Unbound substances are washed away.

-

Detection Antibody: A biotin-conjugated polyclonal antibody specific for fMet is added, binding to the captured fMet.[12][13]

-

Washing: Unbound detection antibody is washed away.

-

Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotin.[13]

-

Washing: Unbound conjugate is washed away.

-

Substrate: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change.[12]

-

Stopping: The reaction is stopped with an acid solution (e.g., H₂SO₄), and the color intensity is measured spectrophotometrically at 450 nm. The concentration of fMet is proportional to the color intensity.